molecular formula C8H9Cl2NO B7947496 (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B7947496
M. Wt: 206.07 g/mol
InChI Key: UYQLHGNVIKNTDS-OGFXRTJISA-N
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Description

(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted dihydrobenzofuran ring and an amine group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the dihydrobenzofuran ring, followed by chlorination and amination steps. The final product is then converted to its hydrochloride salt form to improve its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, selective chlorination, and efficient purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-dihydrobenzofuran: Lacks the amine group, resulting in different chemical properties and applications.

    2,3-Dihydrobenzofuran-3-amine: Lacks the chloro substitution, affecting its reactivity and biological activity.

    5-Chloro-2,3-dihydrobenzofuran-3-amine: The non-hydrochloride form, which may have different solubility and stability characteristics.

Uniqueness

(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(3S)-5-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQLHGNVIKNTDS-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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